molecular formula C9H12O2 B1666784 2-(Benzyloxy)ethanol CAS No. 622-08-2

2-(Benzyloxy)ethanol

Cat. No. B1666784
CAS RN: 622-08-2
M. Wt: 152.19 g/mol
InChI Key: CUZKCNWZBXLAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)ethanol, also known as Ethylene glycol monobenzyl ether, is a compound with the linear formula C6H5CH2OCH2CH2OH . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of 2-(Benzyloxy)ethanol involves the reaction of ethylene glycol with sodium hydride in tetrahydrofuran and mineral oil at 25°C for 1 hour. This is followed by the addition of benzyl bromide in tetrahydrofuran and mineral oil and the reaction is allowed to proceed for 12 hours under reflux .


Molecular Structure Analysis

The molecular formula of 2-(Benzyloxy)ethanol is C9H12O2, and it has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .


Chemical Reactions Analysis

2-(Benzyloxy)ethanol is used in the 9-(2-hydroxyethyl)-linked synthesis of 2,6-diaminopurines . It is also used in the synthesis of benzyloxy ethyl methacrylate monomer by esterification with methacryloyl chloride . Furthermore, it is used in a base-free iridium-catalyzed direct alkylation of active methylene compounds with alcohols .


Physical And Chemical Properties Analysis

2-(Benzyloxy)ethanol has a density of 1.1±0.1 g/cm3, a boiling point of 254.4±15.0 °C at 760 mmHg, and a flash point of 108.0±14.6 °C . It has a refractive index of 1.525 .

Scientific Research Applications

1. Benzylation of Alcohols

2-Benzyloxy-1-methylpyridinium triflate, a stable organic salt, demonstrates efficacy in converting alcohols into benzyl ethers upon warming. This chemical transformation has been observed to occur in good to excellent yields across a wide range of alcohols (Poon & Dudley, 2006).

2. Synthesis of β-Substituted-β-Lactones

4-(2-Benzyloxyethoxycarbonyl)-2-oxetanone, synthesized from L-aspartic acid using 2-benzyloxy ethanol, is a β-substituted-β-lactone with latent pendent hydroxyl groups. This synthesis process involves several steps, including dehydration, alcoholysization, and intramolecular cyclization, demonstrating the versatility of 2-benzyloxy ethanol in organic synthesis (J. Xiao, 2005).

3. Electrochemical Properties of Silicon Phthalocyanines

In a study focusing on silicon(IV) phthalocyanines (SiPcs) bearing benzoxazin substituents, 2-{2-[6-(benzyloxy)-2H-1,3-benzoxazin-3(4H)-yl]ethoxy}ethanol played a key role in the synthesis of these compounds. These SiPcs demonstrated good solubility in organic solvents and non-aggregated behavior, along with distinct electrochemical properties (Bıyıklıoğlu & Baş, 2015).

4. Production of 2-Phenyl Ethanol

2-Phenyl ethanol, an important chemical in fragrances and detergents, can be produced by hydrogenating styrene oxide using catalysts in supercritical carbon dioxide. This process emphasizes the utility of related chemicals in clean and green synthesis approaches (Yadav & Lawate, 2011).

5. Deoxygenation of Hydroxyl Groups

A method for the deoxygenation of hydroxyl groups has been developed, where 2-(2-iodophenyl)ethyl methyl phosphite derivative of an alcohol, including 2-(2-iodophenyl)ethanol, is used. This demonstrates the application of related chemicals in advanced organic synthesis techniques (Zhang & Koreeda, 2004).

Safety And Hazards

2-(Benzyloxy)ethanol is toxic and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid inhalation and contact with skin, eyes, and clothing. In case of contact, it is advised to wash with plenty of water and seek medical attention .

properties

IUPAC Name

2-phenylmethoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZKCNWZBXLAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26403-74-7
Record name Polyethylene glycol monobenzyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26403-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3060744
Record name Ethanol, 2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a faint, rose-like odor; Soluble in water; [HSDB] Colorless liquid; [MSDSonline]
Record name 2-(Benzyloxy) ethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3889
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

256 °C @ 760 MM HG
Record name 2-(BENZYLOXY) ETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

265 °F OC
Record name 2-(BENZYLOXY) ETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN WATER, ALCOHOL, ETHER
Record name 2-(BENZYLOXY) ETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0640 @ 20 °C/4 °C
Record name 2-(BENZYLOXY) ETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

5.25 (AIR= 1)
Record name 2-(BENZYLOXY) ETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.02 [mmHg]
Record name 2-(Benzyloxy) ethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3889
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-(Benzyloxy)ethanol

Color/Form

WATER WHITE LIQUID

CAS RN

622-08-2
Record name Benzyloxyethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy) ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzyloxy)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(phenylmethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyloxyethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE GLYCOL MONOBENZYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06S8147L47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(BENZYLOXY) ETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

LESS THAN -75 °C
Record name 2-(BENZYLOXY) ETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A mixture of 156.75 g of dry ethylene glycol and 64.37 g of 87.2% potassium hydroxide is warmed and stirred until a complete solution. The mixture is then stirred in a 90° C. oil bath and 130.51 g of benzyl chloride is added dropwise over 2 hours. This mixture is then stirred at 130° C. for 2 hours, cooled and 500 ml of water added. The oil is extracted twice with ether. The extracts are combined and evaporated. The residue is distilled, giving 83.2 g of ethylene glycol monobenzyl ether.
Quantity
156.75 g
Type
reactant
Reaction Step One
Quantity
64.37 g
Type
reactant
Reaction Step One
Quantity
130.51 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A synthetic pathway to compounds of the invention is depicted in scheme 1. Protected HEAA derivatives 3 and 10 were prepared respectively starting from 2-(tetrahydro-2H-pyran-2-yloxy)ethanol 1 (commercially available or obtained from THP selective monoprotection of diethylene glycol) and commercially available 2-(benzyloxy)ethanol 8. Fully protected 3 was obtained by a two steps procedure including formation of acid 2 by reaction of alcohol 1 with bromoacetic acid, followed by DIC/DMAP promoted coupling with benzyl alcohol. Further removal of THP protecting group afforded alcohol 4 which was coupled with acid 2 to give dimer 5 with 82% yield. Final deprotection by acidic treatment led to the obtention of desired alcohol 6, first building block for key trimer compound 11 obtention. This conversion also led to the formation of small amounts of alcohol 7, thus reflecting the instability of this latter in these conditions (probable intramolecular transesterification of the dimer alcohol 6). Attempts to obtain pure dimer 6 by flash chromatography gave only poor yields and crude residue was finally used for next step without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

4.34 g of a compound (II) (purity: 94.1%), 3.14 g of 2-benzyloxyethanol and 43.4 g of toluene were prepared, 0.47 g of p-toluenesulfonic acid hydrate was added thereto, and the resultant was refluxed at 105° C. for 20 hours. Then, the reaction liquid was cooled, and 3.18 g of triethylamine hydrochloride was added thereto and stirred at room temperature for 3 hours. Thereafter, 31.4 g of dichloromethane was added to the reaction liquid, followed by filtration. The filtrate was concentrated and dried, thereby obtaining 1.31 g of a compound (VII) (yield: 19.8%).
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
3.18 g
Type
reactant
Reaction Step Three
Quantity
31.4 g
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except that 2.5 g (30 mmoles) of sodium hydrogen carbonate was used instead of 2.6 g (15 mmoles ) of dipotassium hydrogen phosphate, to obtain 7.1 g of benzyloxyacetaldehyde and 4.5 g of 2-benzyloxyethanol (yield of benzyloxyacetaldehyde based on the 2-benzyloxyethanol that had reacted: 66.8%, ratio of recovery of 2-benzyloxyethanol: 29.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)ethanol
Reactant of Route 4
2-(Benzyloxy)ethanol
Reactant of Route 5
2-(Benzyloxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)ethanol

Citations

For This Compound
193
Citations
JM Chong, S Wong - The Journal of Organic Chemistry, 1987 - ACS Publications
General Procedure of the Reductive Cleavage of Acetals and Ketals with Zn (BH4) 2/Me3SiCl. To an Et20 or CH2C12 solution (1.4 mL) of acetal or ketal (1 mmol) at 0 C were added …
Number of citations: 35 pubs.acs.org
J Szammer, E Simon‐Trompler, Z Banka… - Journal of Labelled …, 2005 - Wiley Online Library
… Benzyloxy-acetic acid methyl ester was reduced with sodium-borotritide to 2benzyloxy-ethanol-[1-3H], and through a four step procedure was converted to 2dimethylaminoethyl-[2-3H] …
M Schömer, H Frey - Macromolecules, 2012 - ACS Publications
Hydrophilic, functional poly(propylene oxide) (PPO) copolymers were prepared by anionic random copolymerization of propylene oxide with the protected glycidyl derivative ethoxy …
Number of citations: 45 pubs.acs.org
TA Dyakonov, B Huang, A Hamoudi, DH Burns… - European Polymer …, 2000 - Elsevier
… Benzyloxy ethyl methacrylate (BOEMA) monomer was prepared by esterification of methacryloyl chloride with 2-benzyloxy ethanol. High vacuum and Schlenk based strategies for …
Number of citations: 12 www.sciencedirect.com
R Mireles, J Ramirez-Ramirez, M Alcalde, M Ayala - Journal of Fungi, 2021 - mdpi.com
Ethers can be found in the environment as structural, active or even pollutant molecules, although their degradation is not efficient under environmental conditions. Fungal unspecific …
Number of citations: 2 www.mdpi.com
F Hammerschmidt, H Kaehlig - The Journal of Organic Chemistry, 1991 - ACS Publications
Nondeuteriated and deuteriated 2-(benzyloxy) ethanols (8a-c) were transformed into (2-hydroxyethyl) phosphonic acids (12a-c). 8c was prepared from dimethyl 2, 3-O-isopropylidene-L-…
Number of citations: 68 pubs.acs.org
LK Müller, T Steinbach, FR Wurm - RSC advances, 2015 - pubs.rsc.org
A novel cyclic phosphate monomer, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), was developed to generate poly(phosphoester)s containing protected pendant …
Number of citations: 29 pubs.rsc.org
JA Marshall, JD Trometer, BE Blough… - The Journal of Organic …, 1988 - ACS Publications
The isomeric trans-(E)-, trans-(Z)-, cis-(E)-, and as-(Z)-vinyloxiranes 7, 9, 17, and 19 were prepared from 2-(benzyloxy) ethanol by sequential Swern-Wittig or Swern-Horner-Emmons …
Number of citations: 66 pubs.acs.org
T Steinbach, S Ritz, FR Wurm - ACS macro letters, 2014 - ACS Publications
A small difference brings high control: In poly(phosphonate)sa stable carbon–phosphorus linkage attaches a side chain to a degradable poly(phosphoester)-backbone. A novel cyclic …
Number of citations: 107 pubs.acs.org
QPB Nguyen, TH Kim - Bulletin of the Korean Chemical Society, 2009 - koreascience.kr
… Inseparable mixture of required product 4d and unalkylated product (2-benzyloxy ethanol) … of required pro duct 4d and the unalkylated product (2-benzyloxy ethanol) as a 1 : 1 ratio was …
Number of citations: 5 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.